(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
Overview
Description
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol , also known by its IUPAC name, is a chemical compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a chiral alcohol, meaning it has an asymmetric carbon center (denoted by the “S” in its name). The compound’s structure consists of a phenyl ring substituted with bromine and fluorine atoms, attached to an ethyl group containing the hydroxyl functional group.
Scientific Research Applications
Organometallic Complex Synthesis : A study by Bustelo et al. (2007) explored the synthesis of organometallic complexes using related phenyl-ethan-1-ol compounds. This research contributes to the understanding of carbocationic species in organometallic chemistry and their potential applications (Bustelo et al., 2007).
Biological Evaluation of Derivatives : Research by Sherekar et al. (2021) involved synthesizing and characterizing derivatives of similar phenyl-ethan-1-ol compounds for antimicrobial studies. This demonstrates its potential in developing new antimicrobial agents (Sherekar et al., 2021).
Intermediate in Synthesis of Active Compounds : Wang et al. (2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds. This illustrates the compound's role in the synthesis of various pharmacologically relevant compounds (Wang et al., 2016).
Fluorescent Probe Development : Zhu et al. (2014) developed a long-wavelength fluorescent probe using a related compound. This highlights its use in creating sensitive detection tools for environmental and biological applications (Zhu et al., 2014).
Chalcone Derivative Analysis : Zaini et al. (2018) conducted a structural and quantum chemical analysis on a chalcone derivative involving similar compounds. This research contributes to the understanding of molecular structures in material science (Zaini et al., 2018).
Properties
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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